N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide typically involves the reaction of pyridazin-3-yloxy derivatives with piperidin-1-yl ethyl acetamide under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical research and development .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the pyridazine ring .
Scientific Research Applications
N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets and its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone .
Uniqueness
What sets N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide apart is its unique combination of the pyridazine ring with the piperidin-1-yl ethyl acetamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-10(18)14-8-13(19)17-7-3-4-11(9-17)20-12-5-2-6-15-16-12/h2,5-6,11H,3-4,7-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEPZFSEUNCCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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